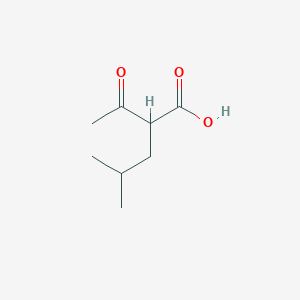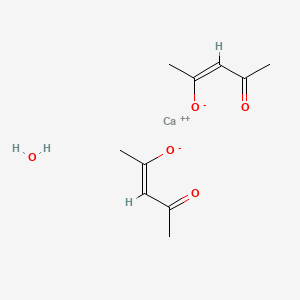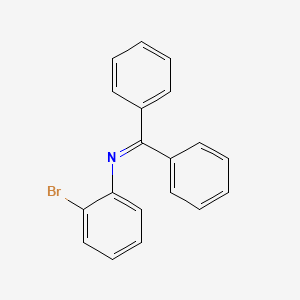
2-Acetyl-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O3 It is a branched-chain fatty acid derivative, characterized by the presence of an acetyl group and a methyl group on a pentanoic acid backbone
Mechanism of Action
Target of Action
The primary target of 2-Acetyl-4-methyl-pentanoic acid, also known as leucine , is the branched-chain aminotransferase (BCAT) enzyme . This enzyme catalyzes the first reaction in the catabolic pathway of branched-chain amino acids .
Mode of Action
The BCAT enzyme catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids . In this process, 2-Acetyl-4-methyl-pentanoic acid (leucine) is converted into a branched-chain ketoacid .
Biochemical Pathways
The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates then follow separate catabolic pathways . Similar to fatty acid oxidation, leucine produces acetyl-CoA .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (admet) properties of this compound are crucial for understanding its bioavailability and potential therapeutic effects .
Result of Action
The result of the action of 2-Acetyl-4-methyl-pentanoic acid involves the production of acetyl-CoA, a key molecule in metabolism that plays a significant role in energy production . The biochemical phenotype is characterized by the accumulation of the substrate to the deficient enzyme and its carnitine and/or glycine derivatives .
Biochemical Analysis
Biochemical Properties
2-Acetyl-4-methyl-pentanoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of branched-chain amino acids, where it interacts with enzymes like branched-chain aminotransferase (BCAT) . BCAT catalyzes a reversible transamination reaction that converts branched-chain amino acids into branched-chain ketoacids .
Cellular Effects
It is known that branched-chain amino acids, to which 2-Acetyl-4-methyl-pentanoic acid is structurally related, play a crucial role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Acetyl-4-methyl-pentanoic acid involves its interaction with enzymes like BCAT . This interaction leads to the conversion of branched-chain amino acids into branched-chain ketoacids .
Metabolic Pathways
2-Acetyl-4-methyl-pentanoic acid is involved in the metabolism of branched-chain amino acids . This metabolic pathway involves enzymes like BCAT and leads to the production of branched-chain ketoacids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Acetyl-4-methylpentanoic acid involves the Hell-Volhard-Zelinsky reaction. This reaction is used to halogenate carboxylic acids at the alpha position. The process involves the following steps:
- Conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr3).
- Tautomerization of the acyl bromide to its enol form.
- Bromination of the enol to form an alpha-bromo acid.
- Hydrolysis of the alpha-bromo acid to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The alpha position of the carboxylic acid can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms alpha-substituted carboxylic acids.
Scientific Research Applications
2-Acetyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Comparison with Similar Compounds
Similar Compounds
Leucine: 2-Amino-4-methylpentanoic acid.
Isoleucine: 2-Amino-3-methylpentanoic acid.
Valine: 2-Amino-3-methylbutanoic acid.
Uniqueness
2-Acetyl-4-methylpentanoic acid is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other branched-chain amino acids. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-acetyl-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAODCCSGXMVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














